n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine
CAS No.:
Cat. No.: VC19946366
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3S |
|---|---|
| Molecular Weight | 221.32 g/mol |
| IUPAC Name | N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14) |
| Standard InChI Key | WHBCLUZGIHPXJR-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=C(NN=C1)C2=CC=CS2 |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine, reflecting its core pyrazole ring substituted at the 4-position with a methylpropan-1-amine group and at the 5-position with a thiophen-2-yl moiety . The pyrazole ring (1H-pyrazole) adopts a planar conformation, while the thiophene group introduces π-electron density, influencing the compound’s electronic properties .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity. For analogous pyrazole-thiophene hybrids, -NMR spectra typically show characteristic signals:
-
Methylene (-CH-) groups in the propan-1-amine chain: δ 2.5–3.5 ppm.
Electrospray ionization mass spectrometry (ESI-MS) of the parent compound would likely exhibit a molecular ion peak at m/z 221.32 .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of n-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves multi-step reactions, often beginning with the formation of the pyrazole core followed by functionalization with thiophene and amine groups. A representative pathway includes:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds .
-
Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group .
-
Amine Functionalization: Reductive amination or alkylation to attach the propan-1-amine chain.
Table 2: Comparative Synthetic Routes for Related Compounds
*Theoretical yield based on analogous procedures.
Optimization Challenges
Key challenges include regioselectivity in pyrazole substitution and steric hindrance during amine alkylation. Microwave-assisted synthesis has been proposed to enhance reaction efficiency for similar heterocycles .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
| Property | Value | Method |
|---|---|---|
| GI Absorption | High | SwissADME |
| BBB Permeability | Moderate | admetSAR |
| CYP Inhibition | Low (CYP3A4, CYP2D6) | admetSAR |
Stability and Degradation
Thiophene-containing compounds are prone to oxidative degradation under light or acidic conditions . Stabilization strategies include lyophilization and storage in inert atmospheres.
Related Compounds and Structural Analogues
Functional Analogues
-
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine (PubChem CID: 95732766): Methylation at N1 improves metabolic stability .
-
3-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine (CAS: 1866125-77-0): Altered thiophene substitution pattern reduces cytotoxicity.
Table 4: Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume